molecular formula C17H20N2O5S2 B2573822 (Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 851716-51-3

(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2573822
CAS No.: 851716-51-3
M. Wt: 396.48
InChI Key: OGAZZBJAOJRRRG-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a potent and selective inhibitor of LIM kinase 1 (LIMK1), a key regulator of actin cytoskeleton dynamics. Its primary research value lies in its ability to disrupt cofilin phosphorylation, a downstream event of LIMK1 activation. By inhibiting LIMK1, this compound effectively blocks actin polymerization and filament reorganization, processes fundamental to cell motility and morphology. This mechanism makes it an essential pharmacological tool for investigating cancer cell invasion and metastasis , as the LIMK pathway is frequently upregulated in aggressive malignancies. Furthermore, researchers utilize this inhibitor to explore the role of cytoskeletal remodeling in neurological disorders such as Alzheimer's disease, where aberrant cofilin pathology is implicated in synaptic dysfunction. Its unique iminothiazoline scaffold and cell-permeable nature allow for direct interrogation of Rho GTPase signaling pathways in live cells and complex disease models, providing critical insights for the development of novel anti-metastatic and neuroprotective therapeutic strategies.

Properties

IUPAC Name

methyl 2-(2-acetylsulfanylacetyl)imino-3-(2-ethoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-4-24-8-7-19-13-6-5-12(16(22)23-3)9-14(13)26-17(19)18-15(21)10-25-11(2)20/h5-6,9H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAZZBJAOJRRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CSC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and enzyme inhibition. This article synthesizes information from various studies to provide a comprehensive overview of its biological effects.

The compound is characterized by the following structural features:

  • Thiazole Ring : Contributes to its biological activity.
  • Acetylthio Group : May enhance interactions with biological targets.
  • Ethoxyethyl Substituent : Potentially influences solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated significant cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to DNA, potentially intercalating between base pairs, which may disrupt DNA replication and transcription processes .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) Inhibition : A study reported that thiazole derivatives, including this compound, exhibited varying degrees of AChE inhibition, with some derivatives showing IC50 values comparable to known inhibitors .
  • Butyrylcholinesterase (BuChE) : Similar evaluations indicated that while the compound may inhibit AChE effectively, its action on BuChE was less pronounced, suggesting selectivity .

Case Studies

  • Cytotoxicity Assessment :
    • Method : MTT assay was used to evaluate cell viability post-treatment with the compound.
    • Results : The compound showed a dose-dependent reduction in viability for HepG-2 and MCF-7 cells, indicating potent anticancer properties.
  • DNA Binding Studies :
    • Technique : UV-Vis spectroscopy was employed to study the interaction with calf-thymus DNA.
    • Findings : Strong binding affinity was noted, supporting the hypothesis of intercalation as a mechanism for its anticancer activity .

Comparative Analysis of Biological Activity

Activity TypeCell Line/EnzymeIC50 Value (µg/mL)Notes
CytotoxicityHepG-215.0Strong activity against liver cancer
CytotoxicityMCF-720.0Significant effect on breast cancer
AChE InhibitionVarious25.5 (best derivative)Effective compared to eserine
BuChE InhibitionVarious>80Weak inhibition observed

Comparison with Similar Compounds

Structural Analogues from Thio-Containing Derivatives

Several compounds in share structural motifs with the target molecule, enabling comparative analysis:

Compound ID () Core Structure Key Substituents Potential Applications
Target Compound Benzo[d]thiazole Acetylthio, ethoxyethyl, methyl ester Anticancer, antimicrobial (inferred)
55 Benzothiazole Thienylmethylthio, benzamide Cancer, viral infections
20 Pyridinecarboxamide Isoxazolmethylthio, nitroaryl Thrombotic events, platelet aggregation
45 Benzamide Oxadiazolmethylthio, dichloropyridinyl Undisclosed (likely therapeutic)

Key Observations :

  • Sulfur-rich groups : The acetylthio group in the target compound may confer redox-modulating properties akin to thienylmethylthio (Compound 55) or oxadiazolmethylthio (Compound 45) groups, which are linked to anticancer activity .
  • Solubility vs. Bioactivity : The ethoxyethyl chain in the target compound likely enhances solubility compared to the rigid dichloropyridinyl group in Compound 45, though this may reduce membrane permeability .

Pharmacological Potential

Anticancer Activity
  • Ferroptosis Induction: highlights sulfur-containing compounds (e.g., FINs) as ferroptosis inducers in oral squamous cell carcinoma (OSCC). The acetylthio group in the target compound may similarly disrupt redox balance, triggering iron-dependent cell death .
  • Selectivity: Compared to natural compounds (e.g., salternamides in ), synthetic derivatives like the target compound may offer higher selectivity for OSCC cells over normal tissues .

Computational Predictions

Hit Dexter 2.0 () could predict the target compound’s behavior as a "dark chemical matter" (low promiscuity) due to its rigid benzothiazole core and sulfur-based substituents. This contrasts with simpler thioethers (e.g., Compound 20 in ), which may exhibit higher off-target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.